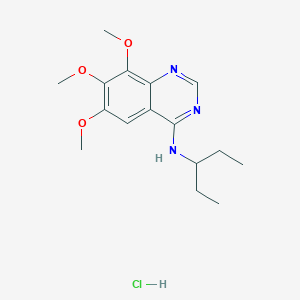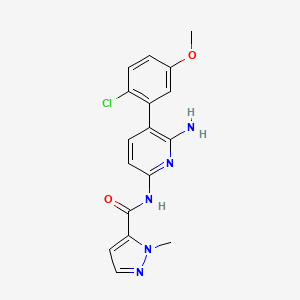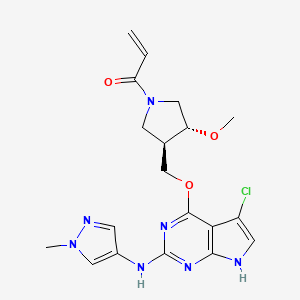
PF-06459988
描述
PF-06459988 is a small molecule drug developed by Pfizer Inc. It is an orally active, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) mutant forms, particularly the T790M-containing double mutant EGFRs. This compound has shown high potency and specificity in targeting these mutant forms, making it a promising candidate for cancer research, especially for non-small cell lung cancer .
准备方法
合成路线和反应条件: PF-06459988 的合成涉及多个步骤,从制备吡咯并嘧啶核心开始。关键步骤包括:
- 通过环化反应形成吡咯并嘧啶核心。
- 通过取代反应引入氯和甲氧基。
- 将吡唑部分与吡咯并嘧啶核心偶联。
- 最后一步涉及形成吡咯烷环和连接丙烯酰胺基团。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和高纯度。这包括控制温度、压力以及使用催化剂来促进反应。最终产品通过结晶和色谱等技术进行纯化 .
化学反应分析
反应类型: PF-06459988 会经历各种化学反应,包括:
氧化: 该化合物可以进行氧化反应,特别是在甲氧基和吡唑部分。
还原: 还原反应可以在丙烯酰胺基团发生。
取代: 取代反应很常见,特别是在氯和甲氧基部分。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 用于取代反应的试剂包括甲醇钠和碳酸钾。
主要形成的产物: 由这些反应形成的主要产物包括 this compound 的各种衍生物,其在甲氧基、氯和丙烯酰胺基团处进行了修饰 .
科学研究应用
PF-06459988 具有广泛的科学研究应用:
化学: 用作研究抑制 EGFR 突变体的工具化合物。
生物学: 有助于了解 EGFR 突变在癌症进展中的作用。
医学: 正在研究其治疗 EGFR 突变的非小细胞肺癌的潜力。
作用机制
PF-06459988 通过不可逆地结合表皮生长因子受体的突变体形式,特别是含有 T790M 的双突变体,发挥其作用。这种结合抑制受体的激酶活性,阻止促进细胞增殖和存活的下游信号通路。该化合物对突变 EGFR 比野生型 EGFR 具有更高的特异性,最大限度地减少了脱靶效应并增强了其治疗潜力 .
类似化合物:
阿法替尼: 另一种 EGFR 抑制剂,但对野生型和突变体形式具有更广泛的活性。
奥西替尼: 与 this compound 类似,它靶向 T790M 突变体,但具有不同的药代动力学特性。
达克替尼: 一种不可逆的 EGFR 抑制剂,对多种 EGFR 突变具有活性。
This compound 的独特性: this compound 由于其对含有 T790M 的双突变 EGFR 的高效性和选择性而脱颖而出。其对野生型 EGFR 的活性很低,减少了潜在的副作用,使其成为针对特定 EGFR 突变患者的更有针对性的治疗选择 .
相似化合物的比较
Afatinib: Another EGFR inhibitor but with broader activity against wild-type and mutant forms.
Osimertinib: Similar to PF-06459988, it targets T790M mutants but has different pharmacokinetic properties.
Dacomitinib: An irreversible EGFR inhibitor with activity against multiple EGFR mutations.
Uniqueness of this compound: this compound stands out due to its high potency and selectivity for T790M-containing double mutant EGFRs. Its minimal activity against wild-type EGFR reduces potential side effects, making it a more targeted therapy option for patients with specific EGFR mutations .
属性
IUPAC Name |
1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428774-45-1 | |
| Record name | PF-06459988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06459988 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06459988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06459988 potentially advantageous compared to first-generation EGFR inhibitors like gefitinib and erlotinib?
A1: this compound demonstrates potent inhibition of EGFR mutants, specifically those with the T790M gatekeeper mutation, which frequently confers resistance to first-generation EGFR inhibitors. [] This mutation is a significant clinical challenge as it drives disease progression in many patients with non-small cell lung cancer (NSCLC). Furthermore, this compound exhibits minimal activity against wild-type EGFR, potentially leading to a reduced risk of side effects often associated with inhibiting the wild-type receptor. [] This selectivity profile is a key advantage of this compound.
Q2: How does this compound interact with EGFR at a molecular level?
A2: this compound acts as an irreversible inhibitor of EGFR. [] While the provided abstracts don't detail the specific binding interactions, they emphasize that this compound was designed to have high affinity for the mutated forms of EGFR, including the double mutants L858R/T790M and Del/T790M. [] This irreversible binding likely involves a covalent interaction between the compound and the active site of the EGFR kinase domain, leading to prolonged inhibition of EGFR signaling.
Q3: What is the significance of the "WT sparing" property of this compound?
A3: "WT sparing" refers to the drug's ability to selectively target mutant EGFR while minimizing the inhibition of wild-type EGFR. [] This selectivity is crucial because wild-type EGFR plays a vital role in normal physiological processes. Inhibition of wild-type EGFR by less selective inhibitors often leads to undesirable side effects that can limit the drug's clinical utility.
Q4: Were there any unique approaches taken in the discovery and development of this compound?
A4: Yes, the researchers employed a distinct "reversible binding optimization" approach during the development of this compound. [] This strategy focused on initially optimizing the reversible binding affinity of the compound to the target EGFR mutants before introducing the irreversible mechanism. By doing so, they aimed to achieve high potency and selectivity for the desired EGFR mutants, leading to the discovery of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


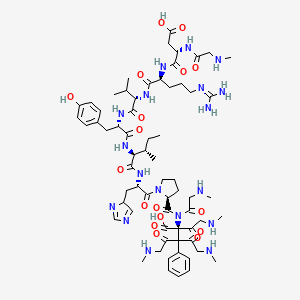

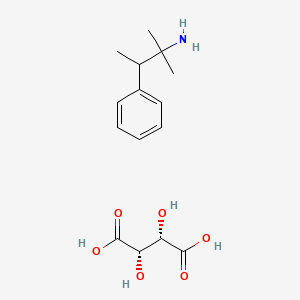

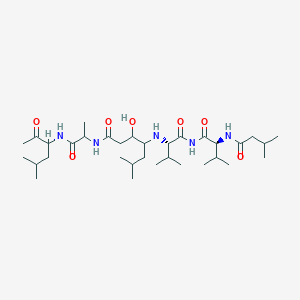
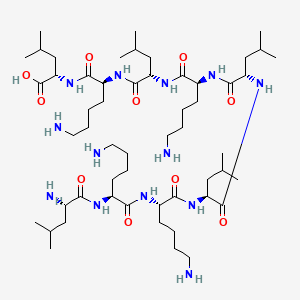
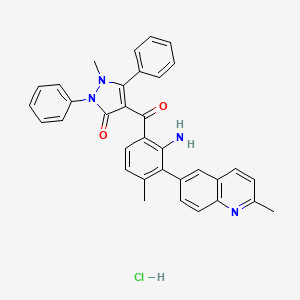
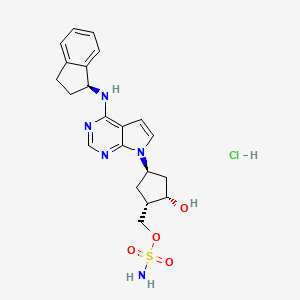
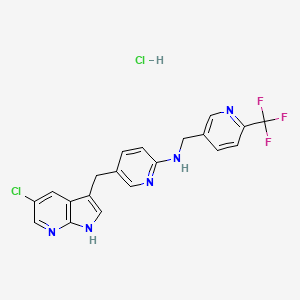
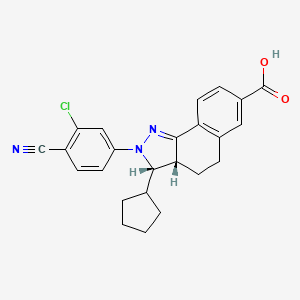
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

